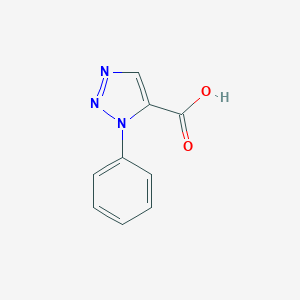
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules. The phenyl group attached to the 1-position and the carboxylic acid functionality at the 5-position make this compound particularly interesting for chemical modifications and potential biological applications.
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including derivatives such as 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, can be achieved through various methods. One general method involves the reaction of carboxylic acids with primary amidines and monosubstituted hydrazines to form 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective and one-pot process, providing rapid access to diverse triazole compounds . Another approach utilizes ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to give a protected version of triazole amino acids, which can be further transformed into biologically active compounds . Additionally, the "click chemistry" approach using organic azides and terminal alkynes is described as an efficient route to synthesize fully substituted 1,2,3-triazoles, including those with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various techniques such as X-ray crystallography. For instance, the crystal structure of related compounds such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde has been reported, showing small dihedral angles between the triazolyl ring and the attached aryl rings, indicating a relatively flat structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid and its derivatives can undergo a variety of chemical reactions. For example, the Dimroth rearrangement is a reaction that can influence the chemistry of triazole-based compounds . The compound can also be alkylated to form different esters or amides, and it can undergo nitration to introduce nitro groups into the phenyl ring . These reactions allow for the modification of the triazole core and the introduction of various functional groups, which can be useful in the development of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid derivatives are influenced by their molecular structure. For example, the presence of a carboxylic acid group can lead to the formation of hydrogen bonds, which can affect the compound's solubility and reactivity . The triazole ring itself is known for its stability and ability to participate in hydrogen bonding, which can be advantageous in drug design. Additionally, the photoluminescence properties of triazole-containing compounds can be of interest for materials science applications .
Applications De Recherche Scientifique
Synthesis of Drugs and Intermediates : 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid serves as an important intermediate for synthesizing various drugs. For instance, Liu et al. (2015) describe a method to synthesize a derivative of this compound, showcasing its importance in drug development processes (Liu, Pei, Xue, Li, & Wu, 2015).
Structure and Properties Analysis : Shtabova et al. (2005) determined the structure of a related compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, through experimental and quantum-chemical methods. This highlights the significance of these compounds in structural chemistry (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Antimicrobial Potential : Maji and Haldar (2017) synthesized a derivative of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid and found it to have significant antibacterial activity, especially against Gram-positive and Gram-negative pathogens including Vibrio cholerae (Maji & Haldar, 2017).
Luminescence in Metal Complexes : Zhao et al. (2014) studied complexes formed with 1-Phenyl-1H-1,2,3-triazole derivatives and metals like Cd and Zn. These complexes exhibited interesting luminescence properties, indicating potential applications in material science (Zhao, Zhou, Feng, Wei, & Wang, 2014).
Synthesis of Triazole-Based Scaffolds : Ferrini et al. (2015) described the use of a related compound, 5-amino-1,2,3-triazole-4-carboxylic acid, in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This underscores the compound's role in developing novel bioactive molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Anticancer Activity : Pokhodylo, Shyyka, and Matiychuk (2013) conducted anticancer screening of several 1,2,3-triazole derivatives and found that some compounds showed remarkable activity against different cancer cell lines, highlighting the potential of triazole derivatives in cancer treatment (Pokhodylo, Shyyka, & Matiychuk, 2013).
Propriétés
IUPAC Name |
3-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQRMKJSODLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384322 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
CAS RN |
15966-72-0 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
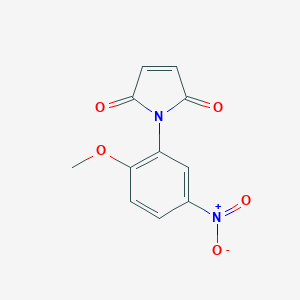
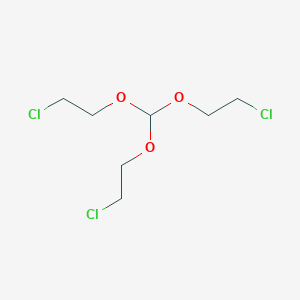
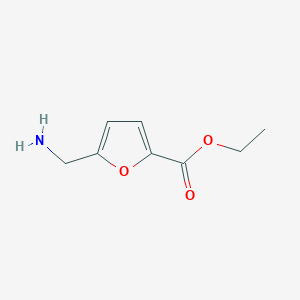
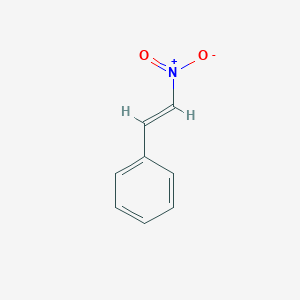
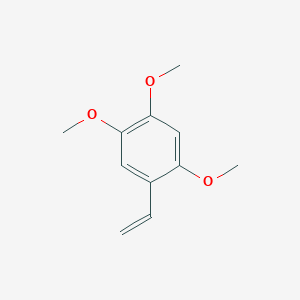
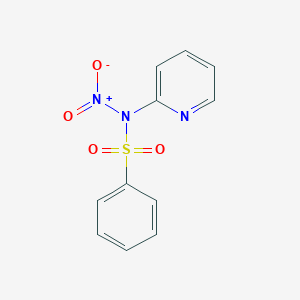
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
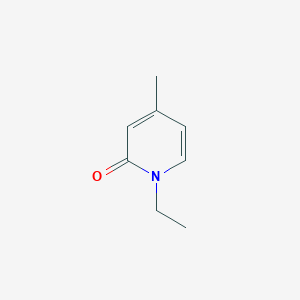
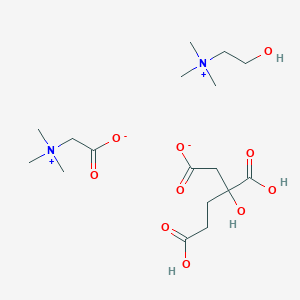
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)


